molecular formula C17H17F2NO3 B4650190 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Cat. No. B4650190
M. Wt: 321.32 g/mol
InChI Key: NUIJYQNHGWZKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide, also known as DFB, is a novel compound that has been synthesized for its potential use in scientific research. DFB has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for studying various biological processes.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide acts as a competitive antagonist of certain ion channels and G protein-coupled receptors. It has been found to bind to specific sites on these proteins, thereby blocking their function. The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide is still being studied, but it is believed to involve interactions with specific amino acid residues on the target proteins.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels, modulation of G protein-coupled receptor activity, and the regulation of neurotransmitter release. These effects make N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide a useful tool for studying various biological processes, including the function of the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide in lab experiments is its potency as an inhibitor of ion channels and G protein-coupled receptors. This allows researchers to study the function of these proteins in a more precise and controlled manner. However, one limitation of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide. One area of interest is the development of more selective and potent inhibitors of specific ion channels and G protein-coupled receptors. Another area of interest is the use of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide in the study of neurological disorders, such as epilepsy and Parkinson's disease. Finally, there is potential for the use of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter release. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has been found to be a potent inhibitor of certain ion channels, which makes it a useful tool for studying their function. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has been shown to modulate the activity of certain G protein-coupled receptors, which are involved in a range of physiological processes.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-10(11-7-8-14(22-2)15(9-11)23-3)20-17(21)16-12(18)5-4-6-13(16)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIJYQNHGWZKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.